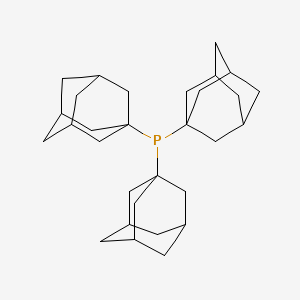

Tris(1-adamantyl)phosphine

Übersicht

Beschreibung

Tris(1-adamantyl)phosphine, also known as P(Ad)3, is a crystalline solid phosphine ligand . It exhibits electron-releasing character greater than most alkylphosphines . This ligand has demonstrated uses in many cross-coupling reactions, including the Suzuki-Miyaura coupling .

Synthesis Analysis

Tri(1-adamantyl)phosphine, a simple yet long-absent homo-leptic phosphine, has finally been prepared . The synthesis of this compound is achieved through a scalable S N 1 reaction .Molecular Structure Analysis

The phosphine geometry and overall size of Tri(1-adamantyl)phosphine are more compact than anticipated, which may occur as a result of dispersion forces .Chemical Reactions Analysis

Tri(1-adamantyl)phosphine has demonstrated uses in many cross-coupling reactions, including the Suzuki-Miyaura coupling . It exhibits exceptional catalytic effects enabled by the synergy of chemical stability, donicity, and polarizability .Physical And Chemical Properties Analysis

Tri(1-adamantyl)phosphine is a crystalline solid phosphine ligand . It exhibits electron-releasing character greater than most alkylphosphines . The phosphine geometry and overall size are more compact than anticipated .Wissenschaftliche Forschungsanwendungen

- Suzuki–Miyaura Coupling : P(Ad)₃ has demonstrated exceptional performance in Suzuki–Miyaura coupling reactions. It facilitates the formation of carbon–carbon bonds by enabling efficient cross-coupling between aryl or heteroaryl halides and boronic acids. This application is crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Polarizability and Phenomenal Catalytic Performance

Wirkmechanismus

Target of Action

Tris(1-adamantyl)phosphine, also known as P(Ad)3, is primarily used as a ligand in transition-metal catalysis . Its primary targets are metal complexes, particularly palladium .

Mode of Action

P(Ad)3 exhibits an exceptional electron-releasing character that surpasses most alkylphosphines . This property enables it to form strong coordination bonds with metal complexes, accelerating certain elementary reactions while disfavoring others . The phosphine geometry and overall size of P(Ad)3 are more compact than anticipated, which may occur as a result of dispersion forces .

Biochemical Pathways

P(Ad)3 is primarily involved in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions . The strong electron-releasing character of P(Ad)3 can accelerate oxidative addition reactions while disfavoring others such as reductive elimination and migratory insertion .

Pharmacokinetics

It is known that p(ad)3 is a crystalline solid that is air-sensitive . It is also known for its chemical stability .

Result of Action

The use of P(Ad)3 as a ligand in transition-metal catalysis has demonstrated exceptional catalytic effects . For example, it has been used successfully in Suzuki-Miyaura cross-coupling reactions .

Action Environment

The action of P(Ad)3 is influenced by environmental factors. It is air-sensitive and should be stored under dry inert gas, protected from direct sunlight in a dry, cool, and well-ventilated area . It is also important to avoid contact with oxidizing agents to prevent dangerous reactions .

Safety and Hazards

Tri(1-adamantyl)phosphine should be handled under inert gas . It should not get in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tris(1-adamantyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45P/c1-19-2-21-3-20(1)11-28(10-19,12-21)31(29-13-22-4-23(14-29)6-24(5-22)15-29)30-16-25-7-26(17-30)9-27(8-25)18-30/h19-27H,1-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQJSZUDBXOSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(1-adamantyl)phosphine | |

CAS RN |

897665-73-5 | |

| Record name | Tris(1-adamantyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Tris(1-adamantyl)phosphine (PAd3) stand out from other alkylphosphines?

A: PAd3 distinguishes itself through its exceptional electron-releasing character, surpassing other alkylphosphines and even rivaling N-heterocyclic carbenes (NHCs). This unique property is attributed to the polarizability of its three large adamantyl groups. [] In addition to its strong electron-donating ability, PAd3 exhibits remarkable stability, resisting cyclometallation or P−C bond scission. [, ] These characteristics, coupled with its compact structure, contribute to the superior catalytic performance of Pd-PAd3 complexes in reactions like Suzuki-Miyaura couplings. []

Q2: How does PAd3 interact with palladium to facilitate catalytic activity?

A: PAd3 acts as a strong electron-donating ligand, coordinating to palladium centers and forming highly active Pd(0) complexes. [, ] This interaction enhances the electron density at the palladium center, facilitating oxidative addition steps and accelerating catalytic cycles. [] The bulky adamantyl groups also provide steric protection, improving catalyst stability and enabling reactions with challenging substrates. [, ]

Q3: What types of reactions are effectively catalyzed by Pd-PAd3 complexes?

A: Pd-PAd3 complexes demonstrate exceptional catalytic activity in Suzuki-Miyaura cross-coupling reactions. [, ] They exhibit remarkable efficiency in coupling even challenging substrates like chloro(hetero)arenes, achieving high yields at low palladium loadings. [] Furthermore, PAd3 has proven effective in controlled polymerization reactions, enabling the synthesis of well-defined polymers with controlled molecular weights and end groups. [] Its application extends to gold catalysis, where Au-PAd3 complexes demonstrate activity in alkyne hydration reactions. []

Q4: Can you provide examples of PAd3's effectiveness in organic synthesis?

A: PAd3 has been successfully employed in synthesizing complex molecules, including those with potential pharmaceutical relevance. For instance, it facilitates the late-stage functionalization of commercial drugs and the synthesis of key precursors for Valsartan and Boscalid, highlighting its potential in medicinal chemistry. [] Furthermore, PAd3 enables the synthesis of indolizine derivatives containing eight-membered rings via gold-catalyzed hydroarylation of diynes, showcasing its versatility in constructing diverse heterocycles. []

Q5: What is the structural characterization of PAd3?

A: PAd3 is a homoleptic phosphine with the molecular formula C30H45P and a molecular weight of 436.64 g/mol. [] While detailed spectroscopic data is available in the literature, key features include its 31P NMR chemical shift and its characteristic signals in 1H and 13C NMR. [, ] The compound exists as a crystalline, air-stable solid, facilitating its handling and storage. []

Q6: Have there been computational studies on PAd3 and its catalytic activity?

A: Yes, computational studies have provided valuable insights into the unique properties of PAd3. Quantum chemical calculations have been employed to investigate its electronic and steric properties, confirming its exceptional electron-releasing ability and elucidating its influence on catalytic activity. [, ] This approach has also been successfully used in virtual ligand-assisted screening, leading to the identification of PAd3 as a highly chemoselective ligand for Suzuki-Miyaura coupling reactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837324.png)

![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2837325.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2837330.png)

![Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837334.png)

![4-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2837336.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)

![Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate](/img/structure/B2837343.png)

![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)